molecular formula C21H18N4O5S B4584804 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone

Cat. No. B4584804
M. Wt: 438.5 g/mol
InChI Key: IDBTZLINHJHDPA-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of organic compounds that typically feature benzofuran and triazole rings. These structures are significant in various chemical and pharmacological applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions starting with key precursor molecules like formylphenoxy alkanoic acids and methoxyphenyl compounds. For instance, Kwiecień and Szychowska (2006) synthesized novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which bear resemblance to the compound , using a method that starts with 2-(2-formylphenoxy)alkanoic acids (Kwiecień & Szychowska, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds often features specific dihedral angles and intermolecular interactions. For example, Kesternich et al. (2010) analyzed a similar compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, detailing the dihedral angles and crystal structure (Kesternich et al., 2010).

Chemical Reactions and Properties

Compounds with benzofuran and triazole structures are known for their reactivity, often undergoing various organic reactions. For example, the synthesis of S-alkylated triazole-thiols from methoxyphenyl compounds has been studied by Labanauskas et al. (2004), which is relevant for understanding the reactivity of such structures (Labanauskas et al., 2004).

Physical Properties Analysis

Physical properties like crystal structure and thermal behavior are crucial for understanding these compounds. Li et al. (2013) studied a similar compound, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, and its crystal structure and thermal properties (Li et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel benzofuran derivatives have been synthesized, exploring the chemical reactivity and potential for creating new compounds with varied functional groups. These synthesis processes often involve reactions such as catalytic hydrogenation, oxidative annulation, and alkylation, providing pathways to new materials with potential applications in pharmaceuticals, materials science, and chemical research (Kwiecień & Szychowska, 2006); (Jin Zhang et al., 2017).

Biological Activities

  • Research on benzofuran derivatives and related compounds has shown diverse biological activities, including antimicrobial and antioxidant properties. These findings suggest potential applications in developing new therapeutics or preservatives. Studies involve evaluating the antimicrobial and antioxidant effectiveness of synthesized compounds, providing a foundation for future drug discovery and development efforts (S. Rashmi et al., 2014).

properties

IUPAC Name

2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-3-24-20(18-11-14-7-5-9-17(29-2)19(14)30-18)22-23-21(24)31-12-16(26)13-6-4-8-15(10-13)25(27)28/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBTZLINHJHDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-Ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 4
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone

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